molecular formula C10H9NO2 B8231705 4-(hydroxymethyl)quinolin-2(1H)-one

4-(hydroxymethyl)quinolin-2(1H)-one

Cat. No.: B8231705
M. Wt: 175.18 g/mol
InChI Key: PIAAVJUTJZIVLQ-UHFFFAOYSA-N
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Description

4-(hydroxymethyl)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by a quinoline core structure with a hydroxymethyl group attached to the fourth position and a keto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(hydroxymethyl)quinolin-2(1H)-one involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)quinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The keto group can be reduced to form a hydroxyl group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(carboxymethyl)quinolin-2(1H)-one.

    Reduction: Formation of 4-(hydroxymethyl)quinolin-2(1H)-ol.

    Substitution: Formation of various substituted quinolinones depending on the reagents used.

Scientific Research Applications

4-(hydroxymethyl)quinolin-2(1H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.

    Industry: Utilized in the development of materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-one: Lacks the hydroxymethyl group at the fourth position.

    4-methylquinolin-2(1H)-one: Contains a methyl group instead of a hydroxymethyl group at the fourth position.

    4-(aminomethyl)quinolin-2(1H)-one: Contains an aminomethyl group at the fourth position.

Uniqueness

4-(hydroxymethyl)quinolin-2(1H)-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.

Properties

IUPAC Name

4-(hydroxymethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-7-5-10(13)11-9-4-2-1-3-8(7)9/h1-5,12H,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAAVJUTJZIVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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